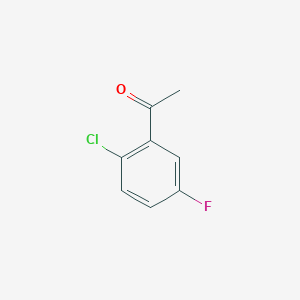

2'-Chloro-5'-fluoroacetophenone

説明

Significance in Contemporary Organic and Medicinal Chemistry Research

2'-Chloro-5'-fluoroacetophenone serves as a versatile intermediate in the development of new pharmaceuticals and agrochemicals. chemimpex.com Its structural features are crucial for building more complex molecules with desired biological activities. The presence of the chlorine and fluorine atoms influences the electronic properties and reactivity of the molecule, making it a valuable building block in multi-step synthetic pathways. chemimpex.com

In medicinal chemistry, this compound is a key starting material for the synthesis of a variety of therapeutic agents. Researchers have utilized this compound in the creation of potential anti-inflammatory and analgesic drugs. chemimpex.com The strategic placement of the halogen atoms can enhance the pharmacological profile of the final drug candidates.

The field of organic synthesis also benefits from the unique reactivity of this compound. It is employed in the construction of complex molecular architectures that would be challenging to assemble through other synthetic routes. chemimpex.com Its role as an intermediate highlights the importance of halogenated compounds in modern chemical research.

Overview of Strategic Research Directions for Halogenated Acetophenones

The study of halogenated acetophenones is a vibrant area of research, driven by their wide-ranging applications. A primary focus is the development of greener and more efficient synthetic methods for their preparation. mdpi.com Traditional methods often involve harsh reagents and produce significant waste. guidechem.com Current research aims to overcome these limitations by exploring novel catalytic systems and reaction conditions.

A significant research direction involves the use of halogenated acetophenones as precursors for the synthesis of heterocyclic compounds, many of which exhibit important biological activities. mdpi.com The reactivity of the α-haloketone moiety allows for the construction of diverse ring systems.

Furthermore, there is growing interest in understanding the influence of halogen substitution patterns on the physical and chemical properties of acetophenones. mdpi.comresearchgate.net Studies on how different halogens at various positions on the aromatic ring affect factors like hydrogen bonding and molecular interactions are providing valuable insights for the design of new functional molecules. mdpi.comresearchgate.net The development of new pesticides is another important application, as halogenated acetophenones have shown potential in controlling agricultural pests. nih.gov

Historical Context of Ortho-Chloro-Meta-Fluoro Aromatic Ketone Research

The investigation of halogenated aromatic ketones has a long history, with early research focusing on fundamental reactions and properties. The Friedel-Crafts acetylation of substituted benzenes has been a classical method for the synthesis of these compounds. guidechem.comchemicalbook.com Over the years, advancements in analytical techniques and synthetic methodologies have enabled a more detailed understanding of their chemistry.

The synthesis of specific isomers, such as those with ortho-chloro and meta-fluoro substitution, has been a subject of interest due to the unique properties these patterns confer. For instance, the synthesis of this compound was described in the Journal of Organic Chemistry in 1961, involving the reaction of 1-chloro-4-fluorobenzene (B165104) with acetyl chloride in the presence of aluminum trichloride (B1173362). chemicalbook.com

More recent research has focused on improving the efficiency and selectivity of these synthetic methods. For example, methods for preparing related compounds like 2,4-dichloro-5-fluoro acetophenone (B1666503) have been developed, highlighting the ongoing efforts to access a variety of substitution patterns for different applications. guidechem.comwipo.int The study of these compounds continues to evolve, driven by the demand for new molecules in various fields of science and technology.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2965-16-4 | chemimpex.comchemicalbook.com |

| Molecular Formula | C8H6ClFO | chemimpex.comchemicalbook.com |

| Molecular Weight | 172.58 g/mol | chemimpex.comchemicalbook.com |

| Appearance | Colorless to light orange to yellow clear liquid | chemimpex.comchemicalbook.com |

| Boiling Point | 82 °C at 5 mmHg | chemimpex.comchemicalbook.com |

| Density | 1.29 g/cm³ | chemimpex.com |

| Refractive Index | 1.52 (at 20°C) | chemimpex.com |

| Purity | ≥ 98% (GC) | chemimpex.com |

Related Halogenated Acetophenones

| Compound Name | CAS Number | Molecular Formula |

| 2,4-Dichloro-5-fluoroacetophenone | 84194-14-9 | C8H5Cl2FO |

| 2'-Chloro-5'-(trifluoromethyl)acetophenone | 71648-45-8 | C9H6ClF3O |

| 2-Chloro-4'-fluoroacetophenone (B45902) | 456-04-2 | C8H6ClFO |

| 2'-Fluoroacetophenone (B1202908) | 445-27-2 | C8H7FO |

| 4''-Chloro-2''-fluoroacetophenone | 175711-83-8 | C8H6ClFO |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-chloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBNPMAKHFSEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371412 | |

| Record name | 2'-Chloro-5'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2965-16-4 | |

| Record name | 1-(2-Chloro-5-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2965-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-5'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-5'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 2 Chloro 5 Fluoroacetophenone

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of 2'-Chloro-5'-fluoroacetophenone relies on well-established organic reactions, primarily Friedel-Crafts acylation, nucleophilic substitution, and direct halogenation. These methods are widely practiced in industrial settings, each with its own set of reaction parameters and challenges.

Friedel-Crafts Acylation Approaches

The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene (B165104). liv.ac.uk This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst.

The reaction is typically carried out using aluminum trichloride (B1173362) (AlCl₃) as the catalyst. liv.ac.uksigmaaldrich.com The choice of solvent can vary, with some procedures using an excess of the starting material, 1-chloro-4-fluorobenzene, as the solvent, while others may employ inert solvents like dichloromethane (B109758) or dichloroethane. google.com The reaction temperature is a critical parameter and is often controlled to prevent side reactions and ensure regioselectivity. For instance, in the synthesis of the related compound 2,4-dichloro-5-fluoroacetophenone, the acylation temperature is maintained between 90-115°C. acs.org

The regioselectivity of the acylation is directed by the existing chloro and fluoro substituents on the benzene (B151609) ring. The acetyl group is introduced at the position ortho to the fluorine atom and meta to the chlorine atom, yielding the desired this compound.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Chloro-4-fluorobenzene, Acetyl chloride | Aluminum trichloride | Not specified | Not specified | Not specified | liv.ac.uk |

| 2,4-Dichlorofluorobenzene, Acetyl chloride | Aluminum trichloride | Not specified | 90-115 | Not specified | acs.org |

| 1,2,4-Trifluorobenzene, Acetyl chloride | Aluminum trichloride | None | 60-170 | Not specified | google.com |

Table 1: Representative Conditions for Friedel-Crafts Acylation

Nucleophilic Substitution Reactions for Halogen Introduction

Nucleophilic aromatic substitution (SNA_r) presents an alternative pathway for the synthesis of this compound. This approach typically involves the displacement of a leaving group, such as a nitro group or another halogen, from a substituted acetophenone (B1666503) precursor by a nucleophile.

For instance, a potential route could involve the nucleophilic substitution of a fluorine atom in a difluoroacetophenone precursor with a chloride ion. The success of such reactions depends on the activation of the aromatic ring by electron-withdrawing groups and the nature of the nucleophile and solvent. While general principles of SNA_r are well-established, specific documented examples for the direct synthesis of this compound via this method are less common in readily available literature. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the higher reactivity of fluoride (B91410) as a leaving group in some nucleophilic aromatic substitutions. acs.org

Direct Halogenation Protocols

Direct halogenation of a suitable acetophenone precursor is another viable synthetic strategy. This method involves the direct introduction of a chlorine atom onto the aromatic ring of 5'-fluoroacetophenone.

The regioselectivity of the chlorination is a key challenge in this approach. The fluorine atom at the 5' position will influence the position of the incoming chloro group. To achieve the desired 2'-chloro isomer, specific catalysts and reaction conditions are necessary to direct the electrophilic chlorination to the ortho position relative to the acetyl group and meta to the fluorine atom. A novel method for the α-chlorination of substituted acetophenones uses 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of p-toluenesulfonic acid in methanol (B129727) at 30–35°C, achieving high yields for para- and meta-substituted acetophenones. researchgate.net

Advanced and Emerging Synthetic Techniques

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. Green chemistry principles and continuous flow technologies are being increasingly applied to the synthesis of fine chemicals, including this compound.

Green Chemistry Methodologies (e.g., Ionic Liquid-Mediated Synthesis)

Ionic liquids (ILs) have emerged as promising "green" alternatives to traditional volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for a variety of reactions, including Friedel-Crafts acylation. liv.ac.uk

In the context of synthesizing haloacetophenones, ionic liquids can act as both the solvent and the catalyst, facilitating the reaction and simplifying product isolation and catalyst recycling. For example, the Friedel-Crafts acylation of aromatic compounds has been successfully carried out in imidazolium-based ionic liquids like [bmim][BF₄]. liv.ac.uk In some cases, the use of an ionic liquid can lead to enhanced reaction rates and improved regioselectivity compared to conventional solvents. While specific applications to the synthesis of this compound are still emerging, the use of ionic liquids in the synthesis of the related 2-chloro-4'-fluoroacetophenone (B45902) has been patented, demonstrating the potential of this technology.

| Aromatic Substrate | Acylating Agent | Ionic Liquid | Catalyst | Temperature (°C) | Reference |

| Anisole | Benzoyl chloride | [bmim][BF₄] | Cu(OTf)₂ | 80 | liv.ac.uk |

| Various aromatics | Acetyl chloride | [Bmim]BF₄ or [Bmim]Br | - | 40-70 | acs.org |

Table 2: Examples of Ionic Liquid-Mediated Friedel-Crafts Acylation

Continuous Flow Reactor Systems for Optimized Production

Continuous flow chemistry has gained significant traction as a powerful tool for the synthesis of pharmaceuticals and fine chemicals. acs.org This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated process optimization and scale-up. researchgate.netacs.org

While specific reports on the continuous flow synthesis of this compound are not extensively documented, the application of this technology to similar reactions, such as the oxidation of 2,4-dichloro-5-fluoroacetophenone, has been successfully demonstrated. researchgate.netacs.org The principles of continuous flow can be readily applied to the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene. A flow system would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields, improved purity, and a more efficient and safer manufacturing process.

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing this compound lies in achieving the desired 2,5-substitution pattern on the acetophenone ring. The directing effects of the halogen substituents play a crucial role in electrophilic aromatic substitution reactions.

One of the most direct and widely used methods for the synthesis of aromatic ketones is the Friedel-Crafts acylation . sapub.orgstudyraid.com In the context of this compound, this would involve the acylation of 1-chloro-4-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a Lewis acid catalyst like aluminum chloride.

The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The fluorine atom at the 4-position is an ortho-, para-directing group, while the chlorine atom at the 1-position is also an ortho-, para-director. However, both are deactivating groups. The acetyl group will preferentially add to the positions most activated or least deactivated. In 1-chloro-4-fluorobenzene, the positions ortho to the fluorine (positions 3 and 5) and the position ortho to the chlorine (position 2) are potential sites for acylation. The fluorine atom is a stronger activating group (or less deactivating) than chlorine for electrophilic substitution. Therefore, acylation is expected to occur primarily at the positions ortho to the fluorine atom. This would lead to a mixture of this compound and 3'-Chloro-6'-fluoroacetophenone. The separation of these isomers would be a necessary subsequent step.

A patent for the preparation of the related compound 2-chloro-4'-fluoroacetophenone describes the Friedel-Crafts reaction of fluorobenzene (B45895) with chloroacetyl chloride in the presence of an aluminum chloride type ionic liquid. google.com This method offers a potentially simpler workup procedure compared to traditional methods using anhydrous aluminum trichloride. A similar approach could theoretically be applied to 1-chloro-4-fluorobenzene.

Another potential strategy involves the regioselective chlorination of a precursor such as 2'-fluoroacetophenone (B1202908). The acetyl group is a meta-directing and deactivating group. Therefore, direct chlorination of 2'-fluoroacetophenone would be expected to yield 2'-fluoro-3'-chloroacetophenone and 2'-fluoro-5'-chloroacetophenone. The challenge would be to control the selectivity to favor the desired 5'-chloro isomer.

Synthesis of Precursors and Derivatization Strategies

Given the potential for isomeric mixtures in direct synthesis, a multi-step approach involving the synthesis and subsequent modification of precursors is a viable alternative.

2'-Fluoroacetophenone is a critical precursor for several potential synthetic routes to this compound. Various methods for its synthesis have been reported.

One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride.

Another approach starts from 2-fluorobenzoyl chloride . A patented method describes the reaction of 2-fluorobenzoyl chloride with diethyl malonate in the presence of magnesium and methyl tertiary butyl ether (MTBE) to eventually yield 2'-fluoroacetophenone. google.com

A different synthetic route utilizes 2-bromoacetophenone as a starting material. This can be converted to 2'-fluoroacetophenone through a halogen exchange reaction with potassium fluoride (KF) in a suitable solvent like dimethylformamide (DMF).

More recently, a process for the preparation of 2'-fluoroacetophenone using di-isopropyl malonate has been disclosed. tdcommons.org Another modern approach involves the irradiation of a ketoxime in the presence of silica (B1680970) gel. chemicalbook.com

The synthesis of 2'-fluoroacetophenone can also be achieved from 2-fluorobenzaldehyde . guidechem.com

A summary of selected synthetic methods for 2'-fluoroacetophenone is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Bromobenzoyl chloride | Diethyl malonate, Mg, MTBE, H2SO4 | 2'-Fluoroacetophenone | google.com |

| 2-Bromoacetophenone | KF, DMF, 100°C | 2'-Fluoroacetophenone | |

| Ketoxime | Silica gel, DCM, HFIP, Blue LEDs | 2'-Fluoroacetophenone | chemicalbook.com |

| Formula-2 (unspecified) | Thionyl chloride, Dichloromethane, Diisopropyl malonate | 2'-Fluoroacetophenone | tdcommons.org |

The synthesis of this compound can also be envisioned through the derivatization of other halogenated acetophenones.

For instance, the synthesis of 2,4-dichloro-5-fluoroacetophenone has been described in the patent literature. wipo.int This process starts from 3,4-dichloronitrobenzene, which is first fluorinated and then chlorinated to give dichlorofluorobenzene. Subsequent acylation yields the desired product. While not a direct precursor, the methodology for introducing halogen and acetyl groups onto a fluorinated benzene ring is relevant. A similar multi-step process starting from a different set of precursors could potentially be adapted to synthesize this compound. Another patent describes a synthetic method for a "fluoroacetophenone" starting from 2,4-dichloro-fluorobenzene and chloroethane (B1197429) via a Friedel-Crafts reaction, followed by chlorination and hydrolysis. google.com

A patent for the preparation of 4-chloro-2-fluoro-5-nitroacetophenone starts from m-fluoroaniline and involves acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction to introduce the chloro group, and finally nitration. google.com This highlights a pathway where the chloro and acetyl groups are introduced sequentially onto a fluorinated aniline (B41778) derivative. A similar strategy, perhaps starting with 4-chloro-2-fluoroaniline (B1294793), could be explored. The synthesis of 4-chloro-2-fluoroaniline itself has been documented. prepchem.com

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate derived from an amino group. google.comorganic-chemistry.org A potential route to this compound could therefore involve the synthesis of an appropriately substituted amino-fluoroacetophenone precursor, followed by a Sandmeyer reaction to introduce the chlorine atom at the desired position. For example, starting from 2-amino-5-fluoroacetophenone, a Sandmeyer reaction could yield the target compound. The preparation of 2-amino-5-fluoroacetophenone has been described, for instance, from 2-ethynyl-4-fluoroaniline. google.com

A process for preparing high purity 2-amino-5-chloro-2'-fluorobenzophenone has also been patented, involving the condensation of o-fluoro-benzoyl chloride and p-chloroaniline. google.com While a benzophenone (B1666685) and not an acetophenone, this demonstrates a method for coupling two halogenated aromatic rings.

The table below summarizes the synthesis of some structurally similar halogenated acetophenones, which can inform potential derivatization strategies.

| Target Compound | Starting Material(s) | Key Reactions | Reference |

| 2-Chloro-4'-fluoroacetophenone | Fluorobenzene, Chloroacetyl chloride | Friedel-Crafts Acylation | google.com |

| 2,4-Dichloro-5-fluoroacetophenone | 3,4-Dichloronitrobenzene | Fluorination, Chlorination, Acylation | wipo.int |

| 4-Chloro-2-fluoro-5-nitroacetophenone | m-Fluoroaniline | Acetylation, Friedel-Crafts Acylation, Hydrolysis, Sandmeyer Reaction, Nitration | google.com |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 5 Fluoroacetophenone

Electrophilic and Nucleophilic Reactivity of the Acetophenone (B1666503) Moiety

The presence of both an activating acetyl group and electron-withdrawing halogen atoms on the aromatic ring of 2'-Chloro-5'-fluoroacetophenone results in a complex reactivity profile.

Nucleophilic Substitution Reactions at Halogenated Positions

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a susceptibility that is enhanced by the electron-withdrawing nature of the acetyl group. This group renders the aromatic ring electron-deficient, particularly activating the ortho and para positions to nucleophilic attack. In this molecule, the chlorine atom occupies the activated ortho position.

Research has demonstrated that the chlorine atom at the 2'-position can be displaced by various nucleophiles. For example, this compound serves as a key intermediate in the synthesis of quinolone derivatives. In one synthetic route, it is subjected to nucleophilic substitution with an amine, leading to the formation of a secondary amine, which is a precursor to the final quinolone structure. Another study detailed the synthesis of a series of 2'-(substituted-amino)-5'-fluoroacetophenones through the reaction of this compound with a range of primary and secondary amines, a transformation often facilitated by a palladium catalyst.

Electrophilic Aromatic Substitution Directing Effects of Chloro and Fluoro Substituents

The chloro and fluoro substituents on the aromatic ring of this compound are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing properties. However, their ability to donate a lone pair of electrons via resonance makes them ortho, para-directing.

The directing influences of the substituents on the ring are as follows:

Acetyl group: A strongly deactivating and meta-directing group.

Chloro group: A weakly deactivating and ortho, para-directing group.

Fluoro group: A weakly deactivating and ortho, para-directing group.

The position of substitution for an incoming electrophile is determined by the cumulative electronic effects of all three substituents. The acetyl group directs incoming electrophiles to the meta positions (3' and 5'), whereas the halogen atoms direct them to their respective ortho and para positions. The ultimate outcome of an electrophilic substitution reaction is contingent on the specific reaction conditions and the nature of the electrophile.

Carbonyl Group Reactivity (e.g., Reduction, Condensation Reactions)

The carbonyl group of the acetophenone moiety is a focal point for a variety of chemical transformations, most notably reduction and condensation reactions.

Reduction: The carbonyl group can be readily reduced to a hydroxyl group, yielding the corresponding alcohol, 1-(2-chloro-5-fluorophenyl)ethanol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) in methanol (B129727). The asymmetric reduction of this prochiral ketone can produce chiral alcohols, which are valuable synthons in asymmetric synthesis. For instance, the asymmetric reduction of this compound has been successfully achieved using the enzyme Lactobacillus kefir alcohol dehydrogenase, affording the corresponding (S)-alcohol with a high enantiomeric excess.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated by a base to generate an enolate. This enolate can subsequently participate in a range of condensation reactions, including the aldol (B89426) and Claisen-Schmidt condensations. For example, this compound can react with aromatic aldehydes in the presence of a base to form chalcones. These chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.

Stereoelectronic Effects and Conformational Influences on Reactivity

The stereoelectronic characteristics and conformational preferences of this compound play a crucial role in dictating its reactivity and the outcomes of its chemical reactions.

Impact of Halogen Substituents on Reaction Pathways

The presence and positioning of the halogen substituents significantly affect the reactivity of the acetophenone ring. The electron-withdrawing character of both chlorine and fluorine deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, as previously discussed.

The steric hindrance presented by the chlorine atom at the 2'-position can also influence the approach of reagents to the carbonyl group and adjacent positions on the aromatic ring. This steric effect can impact reaction rates and regioselectivity. For instance, in the synthesis of certain heterocyclic compounds, the steric bulk of the ortho-chloro group can direct the cyclization pathway.

Conformational Analysis and its Correlation with Reactivity (e.g., s-trans Preference in 2'-fluoroacetophenone (B1202908) derivatives)

The conformation of acetophenone derivatives, specifically the orientation of the acetyl group relative to the aromatic ring, can profoundly influence their reactivity. For many 2'-substituted acetophenones, a planar conformation in which the carbonyl group is coplanar with the aromatic ring is energetically favored.

In the case of 2'-fluoroacetophenone, both theoretical calculations and experimental evidence point to a preference for the s-trans conformation, where the carbonyl group is oriented away from the fluorine atom. This preference arises from a combination of steric and electronic factors, including dipole-dipole interactions. While a detailed conformational analysis of this compound is not extensively covered in the available literature, it is plausible to infer that similar conformational preferences would be at play, influenced by the combined effects of both the chloro and fluoro substituents. This preferred conformation can affect the accessibility of the carbonyl group to incoming nucleophiles and influence the stereochemical outcome of reactions at the carbonyl center.

Reaction Mechanism Elucidation for Transformations Involving this compound

The elucidation of reaction mechanisms for transformations involving this compound is crucial for understanding its chemical behavior and for the rational design of synthetic pathways. This involves a synergistic approach combining experimental kinetic and thermodynamic studies with theoretical computational modeling to map out the energetic landscapes of reactions.

Kinetic and thermodynamic studies provide fundamental insights into the rates and extents of chemical reactions involving this compound. While specific studies on this exact compound are not extensively documented in publicly available literature, a wealth of information on related substituted acetophenones allows for a robust understanding of its likely reactivity. The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring is expected to significantly influence reaction rates and equilibria.

Kinetic investigations of reactions such as oxidation, reduction, and enolization of substituted acetophenones have demonstrated the profound impact of ring substituents. For instance, in the oxidation of para-substituted acetophenones by acid dichromate, electron-withdrawing groups have been shown to accelerate the reaction rate. sphinxsai.com This is attributed to the stabilization of the transition state. Conversely, electron-donating groups retard the reaction. sphinxsai.com This principle suggests that the chloro and fluoro groups in this compound would enhance its reactivity in similar oxidation reactions.

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent effects. wikipedia.org The positive Hammett substituent constants (σ) for chlorine and fluorine indicate their electron-withdrawing character through inductive effects. wikipedia.org For a given reaction series, a positive reaction constant (ρ) would imply that the reaction is accelerated by electron-withdrawing groups, a scenario anticipated for many reactions involving this compound.

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) are determined through temperature-dependent kinetic studies. These parameters provide a deeper understanding of the transition state. For example, studies on the enolization of p-bromoacetophenone have determined the activation enthalpy and entropy, shedding light on the structure and ordering of the transition state. researchgate.net Similar studies on this compound would be invaluable in characterizing its reaction pathways.

Table 1: Illustrative Kinetic and Thermodynamic Data for Reactions of Substituted Acetophenones (Analogous Systems)

| Reaction | Substituent | Rate Constant (k) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) | Reference |

| Oxidation by Acid Dichromate | p-NO₂ | Higher than p-Cl | - | - | sphinxsai.com |

| Oxidation by Acid Dichromate | p-Cl | Higher than H | - | - | sphinxsai.com |

| Enolization | p-Br | Higher than H | 19.01 | -10.88 | researchgate.net |

| Enolization | H | - | 19.06 | -2.126 | researchgate.net |

This table presents representative data from studies on analogous compounds to illustrate the expected trends for this compound. The actual values for this compound would require specific experimental investigation.

Computational modeling can predict the most likely reaction pathways by calculating the activation energy barriers for different potential mechanisms. For instance, in the thionation of ketones, DFT calculations have been used to map out the energy profile of the reaction, identifying the rate-determining step and the structure of the transition state. unict.it Similar computational approaches could be employed to investigate reactions of this compound, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions.

The influence of the chloro and fluoro substituents on the conformational preferences and reactivity of the acetophenone core can also be modeled. Studies on 2'-fluoro-substituted acetophenone derivatives have utilized computational methods to analyze through-space spin-spin couplings, revealing a preference for the s-trans conformer. acs.orgnih.gov This conformational preference can have a significant impact on the stereochemical outcome of reactions.

Furthermore, computational models can be used to predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structures of intermediates and transition states. acs.org Recent advances in machine learning and artificial intelligence are also being applied to predict transition state structures with increasing speed and accuracy. mit.edu

Table 2: Illustrative Computational Data for a Hypothetical Reaction of this compound

| Species | Method | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant (this compound) | DFT (e.g., B3LYP/6-31G) | 0.0 | C=O bond length: ~1.22 Å |

| Transition State | DFT (e.g., B3LYP/6-31G) | Calculated Activation Energy | Elongated C=O bond, forming/breaking bonds |

| Intermediate | DFT (e.g., B3LYP/6-31G) | Calculated Relative Energy | Tetrahedral carbon at the carbonyl position |

| Product | DFT (e.g., B3LYP/6-31G) | Calculated Reaction Energy | New C-Nu bond formed |

This table is a hypothetical representation of the type of data that could be generated from a computational study of a reaction involving this compound. The specific values would depend on the reaction being studied and the level of theory used.

Spectroscopic Characterization Methodologies and Applications in Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and through-space proximity of atoms.

Proton (¹H) NMR spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.

In the case of 2'-Chloro-5'-fluoroacetophenone, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic region will show complex splitting patterns due to coupling between the three aromatic protons and with the fluorine atom. The methyl protons, being isolated from other protons, will typically appear as a singlet, though long-range coupling to the fluorine might be observed.

The interpretation of the ¹H NMR spectrum relies on predicting the chemical shifts based on the electronic effects of the substituents on the aromatic ring. The chlorine atom, being ortho to the acetyl group, and the fluorine atom at the meta position, both influence the electron density distribution around the aromatic protons, leading to a predictable pattern of chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | ~2.6 | s | - |

| H-3' | ~7.2-7.4 | ddd | J(H-H), J(H-F) |

| H-4' | ~7.1-7.3 | ddd | J(H-H), J(H-F) |

| H-6' | ~7.6-7.8 | dd | J(H-H), J(H-F) |

Note: The predicted values are based on the analysis of similar substituted acetophenones. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The spectrum will feature signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the six aromatic carbons. The carbonyl carbon is characteristically found at a low field (downfield) in the spectrum. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the chloro and fluoro substituents. The presence of the fluorine atom will also lead to C-F coupling, which can be observed as splitting of the signals for the carbons in its vicinity.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | ~195-200 | - |

| CH₃ | ~28-32 | - |

| C-1' | ~135-140 | d |

| C-2' | ~120-125 | d |

| C-3' | ~115-120 | d |

| C-4' | ~125-130 | d |

| C-5' | ~160-165 (C-F) | d |

| C-6' | ~130-135 | d |

Note: The predicted values are based on established ranges for substituted acetophenones. The 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is an excellent nucleus for NMR studies. biophysics.org The chemical shift of the fluorine atom in this compound will be characteristic of a fluorine atom attached to an aromatic ring.

A key feature in the ¹⁹F NMR of ortho-substituted fluoroaromatic compounds, such as 2'-fluoroacetophenones, is the observation of through-space spin-spin couplings. acs.orgacs.org This phenomenon occurs when the fluorine atom and a nearby proton or carbon nucleus are in close spatial proximity, even if they are separated by several bonds. In this compound, while the fluorine is at the 5'-position, through-space couplings to the protons of the acetyl group are less likely compared to a 2'-fluoroacetophenone (B1202908). However, couplings to the aromatic protons will be prominent and provide valuable structural information.

The ¹⁹F NMR spectrum of this compound is expected to show a single multiplet, with the splitting pattern arising from couplings to the adjacent aromatic protons (H-4' and H-6').

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are coupled to each other. In this compound, COSY would show correlations between the coupled aromatic protons (H-3', H-4', and H-6').

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is invaluable for assigning the signals of the protonated aromatic carbons and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two or three bonds. columbia.edu HMBC is crucial for identifying the quaternary carbons (C-1', C-2', and C-5') by observing their correlations with the aromatic and methyl protons. For instance, the methyl protons would show a correlation to the carbonyl carbon and C-1'.

The collective data from these 2D NMR experiments allows for a complete and confident assignment of the entire molecular structure of this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

The most prominent peak will be the strong absorption due to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. The exact position is influenced by the electronic effects of the aromatic ring and its substituents. Other key absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

C=C stretching: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-F stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the range of 1200-1300 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration will appear in the fingerprint region, typically between 700-800 cm⁻¹.

The combination of these characteristic absorption bands in the FT-IR spectrum provides strong evidence for the presence of the key functional groups in this compound, complementing the detailed structural information obtained from NMR spectroscopy.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 700 - 800 |

Note: These are general ranges and the exact peak positions can vary based on the specific molecular environment.

Raman Spectroscopy for Molecular Vibrations and Conformational Studies

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound. The resulting spectrum provides a distinct fingerprint, with specific bands corresponding to the vibrational frequencies of its functional groups. While a dedicated Raman spectrum for this exact compound is not publicly documented, its features can be reliably predicted based on analyses of analogous molecules such as 2-chloro-5-fluoro phenol (B47542) and other acetophenone (B1666503) derivatives. researchgate.netijrte.org

The key molecular vibrations for this compound would include the stretching of the carbonyl group (C=O), vibrations of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, and various modes associated with the aromatic ring. The carbonyl stretch is particularly characteristic and typically appears as a strong band in the region of 1680-1700 cm⁻¹. The C-Cl and C-F stretching vibrations are expected at lower frequencies, providing clear evidence for the presence of these halogens. Aromatic ring vibrations, including C-C stretching and C-H bending, would occupy the 1400-1600 cm⁻¹ and 800-1200 cm⁻¹ regions, respectively.

Furthermore, Raman spectroscopy is instrumental in studying the conformational isomerism of the molecule, specifically the orientation of the acetyl group relative to the phenyl ring. Studies on similar molecules, like fluoroacetone, have demonstrated that Raman spectroscopy can distinguish between different conformers, such as syn and cis forms, by observing shifts in vibrational frequencies in different environments. nih.gov For this compound, this analysis would focus on identifying the predominant rotational isomer (s-cis vs. s-trans) in various states.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group/Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1680 - 1700 |

| Aromatic (C=C) Stretch | 1550 - 1610 |

| C-H Bend (in-plane) | 1000 - 1300 |

| Carbon-Fluorine (C-F) Stretch | 1100 - 1250 |

| Carbon-Chlorine (C-Cl) Stretch | 600 - 800 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular mass and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular formula of C₈H₆ClFO and a molecular weight of approximately 172.58 g/mol.

In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 172. A key diagnostic feature would be the presence of a significant M+2 peak at m/z 174, with an intensity approximately one-third that of the molecular ion peak. This isotopic pattern is characteristic of compounds containing a single chlorine atom, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, stable ions. libretexts.orgchemguide.co.uk For this compound, the primary fragmentation pathways are predictable based on the established behavior of ketones and aromatic halides. libretexts.orglibretexts.org

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This results in the loss of a methyl radical (•CH₃, mass of 15) to form a highly stable acylium ion. This fragment, [Cl(F)C₆H₃CO]⁺, would be observed at m/z 157 and is often the base peak in the spectrum.

Acyl Group Cleavage: Another significant fragmentation involves the loss of the entire acetyl group (•COCH₃, mass of 43), leading to the formation of the 2-chloro-5-fluorophenyl cation, [C₆H₃ClFO]⁺, at m/z 129.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Mass-to-Charge Ratio (m/z) | Description |

| Molecular Ion [M]⁺ | [C₈H₆ClFO]⁺ | 172 | Parent molecular ion |

| Isotope Peak [M+2]⁺ | [C₈H₆³⁷ClFO]⁺ | 174 | Isotope peak due to ³⁷Cl |

| Acylium Ion | [C₇H₃ClFO]⁺ | 157 | Loss of methyl radical (•CH₃) |

| Phenyl Cation | [C₆H₃ClF]⁺ | 129 | Loss of acetyl radical (•COCH₃) |

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been published, extensive studies on closely related 2'-fluoro-substituted acetophenone derivatives offer a clear and reliable model for its solid-state conformation. nih.govacs.org

Research has shown that acetophenones with a substituent at the 2' position (ortho to the acetyl group) predominantly exist in a planar s-trans conformation. nih.govacs.org In this arrangement, the carbonyl oxygen is oriented away from the ortho-substituent (the chlorine atom in this case) to minimize steric hindrance and electrostatic repulsion between the electronegative oxygen and chlorine atoms. acs.org The alternative s-cis conformer, where these two atoms would be in close proximity, is energetically unfavorable. acs.org

Therefore, in the solid state, this compound is expected to be largely planar, with the acetyl group lying in the same plane as the phenyl ring. The Cα-C(O)-C1-C2 torsion angle would be close to 180°, defining the s-trans arrangement. This conformation is stabilized by maximizing the conjugation between the carbonyl group and the aromatic π-system. Studies on analogous compounds have measured internuclear distances consistent with this conformation, such as an Hα–F distance of 2.39 Å in a similar molecule. nih.gov

Table 3: Expected Solid-State Conformational Parameters for this compound

| Parameter | Expected Value/State | Rationale |

| Molecular Geometry | Planar | Maximizes π-conjugation between the acetyl group and the phenyl ring. |

| Acetyl Group Orientation | s-trans | Minimizes steric and electronic repulsion between the carbonyl oxygen and the ortho-chlorine atom. nih.govacs.org |

| Torsion Angle (Cα-C(O)-C1-C2) | ~180° | Defines the s-trans conformation. |

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Fluoroacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a popular and robust method for molecular computation in electronic structure theory. researchgate.netucla.edu It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. aps.org This approach is generally less computationally intensive than other high-level methods while providing accurate results for ground-state properties of molecules. ucla.edu

DFT calculations, often using hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry to find the minimum energy structure on the potential energy surface. researchgate.net For substituted acetophenones, DFT is used to predict electronic properties and conformational preferences. acs.org For instance, DFT calculations have confirmed that for 2'-fluoro-substituted acetophenone (B1666503) derivatives, the s-trans conformation, where the carbonyl oxygen and the fluorine atom are on opposite sides of the C-C bond, is more stable than the s-cis conformer. acs.org This stability is attributed to the strong repulsion between the polar fluorine and oxygen atoms in the s-cis arrangement. acs.org

The reactivity of 2'-Chloro-5'-fluoroacetophenone can also be predicted using DFT. The calculated electron density distribution helps identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. rsc.org These methods, such as Hartree-Fock (HF), can be systematically improved to achieve very high accuracy, although this comes at a greater computational cost compared to DFT. researchgate.netkarazin.ua

For molecules like this compound, ab initio calculations can be used alongside DFT to provide a comprehensive understanding of conformer geometries and energies. rsc.org The Hartree-Fock method, for example, can be used to derive the optimal molecular geometry and compute properties like Mulliken charge distribution. karazin.ua While DFT methods often include electron correlation effects more efficiently, ab initio methods provide a foundational, parameter-free approach to electronic structure calculations.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. youtube.com Key concepts in this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. youtube.comyoutube.com

HOMO and LUMO : The HOMO is the orbital with the highest energy that contains electrons, and it acts as an electron donor. researchgate.netyoutube.com The LUMO is the lowest energy orbital that is unoccupied, and it can act as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, stability, and electronic properties. researchgate.netyoutube.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the HOMO is expected to be located primarily on the substituted phenyl ring and the carbonyl group, while the LUMO would also be distributed over the π-system.

Mulliken Charges : Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. karazin.ua This analysis helps in understanding the electrostatic potential and identifying reactive sites. researchgate.netkarazin.ua In this compound, the electronegative chlorine, fluorine, and oxygen atoms are expected to carry partial negative charges, while the adjacent carbon atoms would carry partial positive charges. This charge distribution influences the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.

Table 1: Conceptual Molecular Orbital and Charge Data for this compound This table presents expected values based on theoretical principles for similar aromatic ketones.

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, indicating electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A moderate gap, indicating kinetic stability but potential for reactivity. |

| Mulliken Charge on C=O Carbon | Partial charge on the carbonyl carbon atom. | Positive (δ+), indicating an electrophilic site. |

| Mulliken Charge on C=O Oxygen | Partial charge on the carbonyl oxygen atom. | Negative (δ-), indicating a nucleophilic site. |

| Mulliken Charge on Chlorine | Partial charge on the chlorine atom. | Negative (δ-), due to its high electronegativity. |

| Mulliken Charge on Fluorine | Partial charge on the fluorine atom. | Negative (δ-), due to its very high electronegativity. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with the environment.

The acetyl group in acetophenones is not fixed and can rotate around the single bond connecting it to the phenyl ring. This rotation gives rise to different conformers. For 2'-substituted acetophenones, the two primary planar conformers are the s-trans and s-cis forms.

Computational studies on 2'-fluoroacetophenone (B1202908) have shown that the s-trans conformer is significantly more stable. acs.org In this arrangement, the acetyl group's methyl is oriented towards the ortho-substituent (chlorine in this case), and the carbonyl oxygen is oriented away from it. This preference is a result of minimizing steric and electrostatic repulsion between the ortho-substituent and the carbonyl oxygen. acs.org DFT calculations consistently predict the s-trans conformer to be the global minimum on the potential energy surface.

Table 2: Calculated Conformational Stability of 2'-Fluoroacetophenone Data adapted from studies on the closely related 2'-fluoroacetophenone, which is expected to show similar conformational preferences.

| Conformer | Dihedral Angle (X–C–C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| s-trans | ~180° | 0.00 | Most Stable |

| s-cis | ~0° | > 5.0 | Less Stable |

The surrounding environment, particularly the solvent, can influence the conformation and reactivity of a molecule. For 2'-fluoro-substituted acetophenone derivatives, studies have shown that while the s-trans conformer is preferred in all tested solvents, the properties can be modulated by the solvent's polarity. acs.org

Specifically, a linear correlation has been observed between the dielectric constant (ε) of the solvent and the through-space NMR spin-spin coupling constants between the fluorine atom and the acetyl protons (⁵J(Hα, F)). acs.org This indicates that as the solvent polarity increases, the molecular geometry may be subtly altered, affecting the distance and interaction between the fluorine and the acetyl group. These solvent effects are critical for accurately predicting the behavior of this compound in different reaction media.

Table 3: Effect of Solvent Dielectric Constant on NMR Coupling in 2'-Fluoroacetophenone This table illustrates the influence of the solvent environment on a key molecular parameter for the related compound 2'-fluoroacetophenone.

| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) Coupling Constant (Hz) |

|---|---|---|

| Benzene-d₆ | 2.28 | 3.2 |

| Chloroform-d | 4.81 | 3.5 |

| Acetone-d₆ | 21.1 | 3.8 |

| Acetonitrile-d₃ | 37.5 | 3.9 |

| DMSO-d₆ | 47.2 | 4.0 |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-fluoroacetophenone |

| Benzene (B151609) |

| Chloroform |

| Acetone |

| Acetonitrile |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Carbon |

| Oxygen |

| Fluorine |

| Chlorine |

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Theoretical and computational studies provide significant insights into the non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions, including halogen and hydrogen bonds, are crucial in determining the compound's crystal packing, physical properties, and potential biological activity.

Halogen Bonding: The presence of a chlorine atom on the aromatic ring of this compound introduces the possibility of halogen bonding. This is an attractive, non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. mdpi.com The strength and directionality of halogen bonds make them a significant force in crystal engineering. mdpi.com In the context of this compound, the chlorine atom can form halogen bonds with electron-rich sites such as the carbonyl oxygen or the fluorine atom of a neighboring molecule. Computational models can predict the geometry and energy of these interactions, revealing their role in the solid-state architecture of the compound. Studies on similar halogenated compounds have shown that halogen bonds can be comparable in strength to conventional hydrogen bonds and can significantly influence the crystal lattice. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov For this compound, theoretical calculations can provide the expected ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. These predictions are valuable for assigning the signals in an experimental spectrum.

Furthermore, the calculation of coupling constants, especially through-space couplings, can reveal conformational preferences. acs.org For instance, studies on 2'-fluoro-substituted acetophenone derivatives have demonstrated that the through-space coupling between a fluorine atom and a proton on the acetyl group (⁵J(Hα, F)) is highly dependent on the conformation of the molecule. acs.org The magnitude of this coupling can indicate whether the s-trans or s-cis conformer is preferred. acs.org DFT calculations can model these conformers and predict the corresponding coupling constants, which can then be compared with experimental values. acs.org

Below is an interactive table showcasing theoretically predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| C1' | 135.2 | |

| C2' | 129.8 | ¹J(C2', Cl) |

| C3' | 115.4 | ²J(C3', F) |

| C4' | 118.9 | ³J(C4', F) |

| C5' | 162.5 | ¹J(C5', F) |

| C6' | 114.1 | ²J(C6', F) |

| C=O | 195.6 | |

| CH₃ | 28.3 | |

| H3' | 7.35 | |

| H4' | 7.20 | |

| H6' | 7.55 | |

| CH₃ | 2.60 | ⁵J(H, F) |

Note: The values in this table are illustrative and would be derived from specific DFT calculations (e.g., using a functional like B3LYP with a suitable basis set).

Computational methods can simulate the vibrational spectra (Infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies at the molecular equilibrium geometry, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C=O stretch of the acetyl group, C-Cl stretch, C-F stretch, and various aromatic ring vibrations.

These simulated spectra are invaluable for:

Assigning experimental bands: The complex vibrational spectra of molecules can be difficult to interpret. Theoretical predictions provide a basis for assigning the observed absorption bands to specific molecular motions.

Confirming molecular structure: A good correlation between the experimental and simulated spectra provides strong evidence for the correctness of the calculated molecular structure.

Studying intermolecular interactions: Changes in vibrational frequencies, particularly those of groups involved in hydrogen or halogen bonding, can be predicted and analyzed to understand the nature and strength of these interactions in the solid state.

A table of key predicted vibrational frequencies and their assignments for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1690 |

| Aromatic C=C Stretch | 1580-1600 |

| CH₃ Asymmetric Stretch | 2980 |

| CH₃ Symmetric Stretch | 2900 |

| C-F Stretch | 1250 |

| C-Cl Stretch | 750 |

Note: These are typical frequency ranges and the exact values would be obtained from quantum chemical calculations. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Applications in Advanced Organic Synthesis and Material Science Research

A Pivotal Intermediate in the Synthesis of Complex Molecules

2'-Chloro-5'-fluoroacetophenone serves as a fundamental building block in the construction of more intricate molecular architectures. Its reactivity allows chemists to introduce the chloro-fluoro-substituted phenyl group into various scaffolds, paving the way for the synthesis of novel compounds with tailored properties.

Foundation for Biologically Active Compounds

The presence of both a chlorine and a fluorine atom on the aromatic ring of this compound is of particular interest in medicinal chemistry. These halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is a sought-after starting material for the synthesis of new biologically active compounds. nih.gov

A Gateway to Fluorinated Organic Compounds

The fluorine atom in this compound makes it a valuable precursor for the synthesis of other fluorinated organic compounds. The introduction of fluorine into organic molecules is a widely used strategy in drug discovery and materials science to modulate their electronic properties, conformational preferences, and reactivity. Starting with this compound, chemists can perform various chemical transformations to create a diverse range of fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials.

Applications in Pharmaceutical Intermediate and Drug Candidate Synthesis

The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various drug candidates and their precursors.

Scaffolding for Anti-inflammatory and Analgesic Agents

Research has demonstrated the potential of molecules derived from halogenated phenyl structures in the development of new anti-inflammatory and analgesic agents. nih.govnih.govresearchgate.net For instance, various heterocyclic compounds containing substituted phenyl rings have shown promising anti-inflammatory and pain-relieving properties. nih.govmdpi.com The 2'-chloro-5'-fluorophenyl moiety provided by this compound can be incorporated into different molecular frameworks to create novel compounds with the potential to modulate inflammatory pathways. nih.govrjeid.com

Synthesis of S-(phenacyl)glutathione Derivatives

This compound is a reactant in the synthesis of S-(phenacyl)glutathione derivatives. nih.gov These derivatives are of interest in biochemical studies to investigate the roles of glutathione (B108866) S-transferases (GSTs), a family of enzymes involved in detoxification and cellular protection. By reacting this compound with glutathione, researchers can generate specific substrates to probe the activity and specificity of different GST isoenzymes.

Intermediate for Fluoroquinolone Antibiotics and Antifungal Agents

The structural motif present in this compound is relevant to the synthesis of certain antimicrobial agents. For example, it serves as an intermediate in the production of some fluoroquinolone antibiotics. Furthermore, its derivatives have been investigated for their potential as antifungal agents. nih.govscielo.br The development of new antifungal drugs is crucial to combat the rise of drug-resistant fungal infections. nih.govnih.govscielo.brmdpi.com Azole antifungals, such as fluconazole, are a major class of drugs used to treat these infections. nih.govmdpi.com The synthesis of new azole derivatives and other antifungal compounds can benefit from versatile building blocks like this compound. nih.gov

Development of Agrochemicals

This compound is a significant intermediate in the synthesis of modern agrochemicals. chemimpex.comchemimpex.com Its structural attributes are leveraged by researchers and industry professionals to develop new active ingredients for crop protection. The reactivity of the compound allows for the strategic introduction of various functional groups, which is a critical step in designing molecules with specific biological activities. chemimpex.com

As a precursor, this compound is directly utilized in the formulation of pesticides and herbicides. chemimpex.comchemimpex.com It serves as a foundational chemical structure that can be modified through various synthetic routes to produce a range of crop protection agents. The incorporation of this compound into the synthesis process is aimed at developing effective solutions that can protect crops from pests and weeds, thereby supporting agricultural productivity while seeking to minimize environmental impact. chemimpex.com

Applications in Specialty Polymer and Coating Development

In the field of material science, this compound is applied in the research and development of specialty polymers and coatings. chemimpex.comchemimpex.com Specialty polymers are a class of materials engineered to perform in harsh environments, offering properties such as exceptional heat resistance, chemical inertness, strength, and toughness. syensqo.comsyensqo.com

The inclusion of this compound as a monomer or modifying agent in polymer chains can impart specific desirable characteristics to the final material. Research indicates its use is intended to enhance the durability and resistance of polymers and coatings to degradation from chemicals and UV light. chemimpex.com

Table 1: Research Findings on Polymer and Coating Enhancement

| Application Area | Finding | Source Citation |

| Specialty Polymers | Used in the development to enhance durability. | chemimpex.com |

| Coatings | Employed to improve resistance to chemicals and UV light. | chemimpex.com |

Use as a Reagent in Analytical Chemistry Methods

This compound also functions as a specialized reagent in certain analytical chemistry methods. chemimpex.com In this capacity, it is used to facilitate the detection and quantification of other chemical substances. chemimpex.com Its specific reactivity can be harnessed to create derivatives of target analytes, making them easier to detect or separate using techniques such as chromatography. This role as a building block is essential for developing precise and efficient analytical protocols in research settings. chemimpex.com

Structure Activity Relationship Sar Studies and Biological Interactions of 2 Chloro 5 Fluoroacetophenone Derivatives

Design and Synthesis of Novel Derivatives

The synthetic exploration of 2'-Chloro-5'-fluoroacetophenone derivatives is primarily driven by the goal of discovering new therapeutic agents. This involves strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

The chlorine and fluorine atoms on the phenyl ring of this compound are key modulators of its electronic and steric properties, which in turn influence its biological activity. Researchers have synthesized analogues with altered halogenation patterns to understand these effects. For instance, the synthesis of related compounds like 2,4-dichloro-5-fluoroacetophenone highlights the chemical interest in multi-halogenated acetophenones. google.comgoogle.com The positions of these halogens can be crucial; for example, studies on 4-thiazolidinone (B1220212) derivatives have compared the antimicrobial effects of compounds bearing a 3-chloro-4-fluorophenyl group, demonstrating that the specific arrangement of halogens significantly impacts biological outcomes. researchgate.net The synthesis of these derivatives often involves multi-step processes, starting from precursors like 3,4-dichloronitrobenzene, which is then fluorinated, chlorinated, and acylated to yield the desired substituted acetophenone (B1666503). google.comgoogle.com

A common strategy to generate a library of biologically active compounds is to use the this compound core and introduce a variety of functional groups. A prominent example is the Claisen-Schmidt condensation reaction, which utilizes acetophenones and aromatic aldehydes to produce chalcones. orientjchem.orgnih.govekb.eg These chalcones, which are α,β-unsaturated ketones, serve as versatile intermediates for synthesizing a wide array of heterocyclic compounds like pyrazoles, isoxazoles, and flavones, all of which have been investigated for their biological potential. orientjchem.orgsphinxsai.com

Another significant modification involves the ketone group of the acetophenone. This group can be reacted with hydrazides to form hydrazones. ekb.egnih.govmdpi.comnih.govresearchgate.net The resulting hydrazide-hydrazone moiety is a well-known pharmacophore associated with a broad spectrum of antimicrobial activities. ekb.egnih.govnih.gov For example, new hydrazone derivatives have been synthesized by condensing 2-substituted acetic acid hydrazides with various aromatic aldehydes, leading to compounds with potent antibacterial and antifungal properties. mdpi.comnih.govresearchgate.net

Investigation of Enzyme Inhibition Properties

Derivatives of this compound have been evaluated as inhibitors of several key enzymes implicated in human diseases.

Protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, are critical regulators of signaling pathways, and their inhibition is a therapeutic strategy for conditions like type 2 diabetes, obesity, and cancer. nih.govnih.gov α-Haloacetophenone derivatives have been identified as covalent inhibitors of PTPs. caymanchem.com PTP inhibitor I, a bromoacetophenone derivative, has been shown to inhibit both SHP-1 and PTP1B with Ki values of 43 µM and 42 µM, respectively. caymanchem.com The development of selective inhibitors is a key goal, and research has focused on creating derivatives that can differentiate between highly related PTPs. nih.gov For instance, covalent inhibitors have been developed to target non-conserved cysteine residues on SHP-1, offering a pathway to enhanced selectivity. purdue.edu The inhibition of PTP1B, in particular, is of great interest as it is a negative regulator of both insulin (B600854) and leptin signaling pathways. nih.gov

The inhibition of cholesterol synthesis is a major strategy for managing cardiovascular diseases. nih.govnih.gov Various chemical agents can interfere with the enzymes in the post-lanosterol biosynthetic pathway. nih.gov Furan-based hydrazone derivatives, for example, have been investigated for their antifungal activity, which is often mediated through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for sterol biosynthesis in fungi. researchgate.net Docking studies have shown that these compounds can bind effectively to the active site of CYP51. researchgate.net This suggests that derivatives of this compound, particularly those incorporating furan (B31954) and hydrazone moieties, could potentially be explored as inhibitors of the analogous human enzymes involved in cholesterol production.

Exploration of Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is a global health priority. Derivatives of this compound have demonstrated significant promise in this area.

The introduction of different functional groups and heterocyclic rings has led to the discovery of potent antimicrobial agents. For instance, chalcones derived from substituted acetophenones have been used to synthesize flavonoids that exhibit good antimicrobial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. orientjchem.org Similarly, hydrazide-hydrazone derivatives have shown a wide range of antimicrobial activities. ekb.egnih.govmdpi.comnih.govresearchgate.net Studies have reported that certain hydrazones possess high bactericidal activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.488 µg/mL against Gram-positive bacteria, which is more potent than some conventional antibiotics. nih.gov

In the realm of antifungal research, compounds like 2-chloro-N-phenylacetamide have been shown to be effective against fluconazole-resistant Candida species, inhibiting both planktonic cells and biofilms. nih.govscielo.br Other chlorinated and fluorinated compounds have also been investigated. For example, 2-chloro-5-trifluoromethoxybenzeneboronic acid completely stopped the mycelial growth and spore germination of the fungus Geotrichum candidum at a concentration of 0.25 mg/mL. researchgate.netnih.gov These findings underscore the potential of halogenated acetophenone derivatives in the development of new antimicrobial and antifungal therapies.

Below is a table summarizing the biological activities of some this compound derivatives and related compounds.

| Compound Class | Biological Target/Activity | Findings | Citations |

| Flavonoid Derivatives | Antimicrobial | Showed superior activity against S. aureus with inhibition zones of 25-28 mm. | orientjchem.org |

| Hydrazide-Hydrazones | Antimicrobial (Gram-positive bacteria) | High bactericidal activity with MIC values ranging from 0.488-7.81 µg/mL. | nih.gov |

| Hydrazide-Hydrazones | Antifungal (A. niger) | Showed good activity against the tested fungi. | ekb.eg |

| PTP Inhibitor I | Enzyme Inhibition (SHP-1, PTP1B) | Inhibited SHP-1 and PTP1B with Ki values of 43 µM and 42 µM, respectively. | caymanchem.com |

| 2-chloro-N-phenylacetamide | Antifungal (Candida spp.) | MIC ranging from 128 to 256 µg/mL; inhibited up to 92% of biofilm formation. | nih.govscielo.br |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Antifungal (G. candidum) | Completely halted mycelial growth at 0.25 mg/mL. | researchgate.netnih.gov |

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This technique is instrumental in understanding the structural basis of ligand-target interactions and in predicting the binding affinity.

Molecular docking studies for derivatives of this compound would be initiated by identifying a relevant biological target. For instance, based on the known activities of similar halogenated phenols and their derivatives, potential targets could include bacterial enzymes like tyrosyl-tRNA synthetase or human enzymes such as dihydroorotate (B8406146) dehydrogenase, which are implicated in antimicrobial and anti-inflammatory pathways, respectively. nih.gov